4,4-Dimethyl-1-pentanol

Organic Synthesis Etherification Pharmaceutical Intermediate

4,4-Dimethyl-1-pentanol is a C7 branched primary alcohol characterized by a gem-dimethyl substitution at the C4 position, yielding a terminal neopentyl-like motif. Its molecular formula is C7H16O with a molecular weight of 116.20 g/mol.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 3121-79-7
Cat. No. B1294636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-pentanol
CAS3121-79-7
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCO
InChIInChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3
InChIKeyOWCNPTHAWPMOJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-1-pentanol (CAS 3121-79-7): Procurement-Relevant Physical and Chemical Profile


4,4-Dimethyl-1-pentanol is a C7 branched primary alcohol characterized by a gem-dimethyl substitution at the C4 position, yielding a terminal neopentyl-like motif. Its molecular formula is C7H16O with a molecular weight of 116.20 g/mol [1]. Key physicochemical parameters include a boiling point of 146.6 ± 8.0 °C at 760 mmHg, a density of approximately 0.82 g/cm³, and a calculated LogP of 2.15 [1]. The compound is typically supplied at 95% purity and is utilized primarily as a synthetic intermediate and research reagent .

Why 4,4-Dimethyl-1-pentanol Cannot Be Replaced by Common Linear or Lower-Branched C5-C7 Alcohols


Generic substitution of 4,4-dimethyl-1-pentanol with linear analogs like 1-heptanol or less sterically hindered branched alcohols is not viable due to the compound's unique spatial architecture. The gem-dimethyl substitution at the C4 position creates a pronounced steric bulk proximal to the reactive hydroxyl terminus, which significantly modulates both reactivity and physical properties. For instance, its LogP of 2.15 is notably lower than that of 1-heptanol (LogP ~2.6), indicating distinct partitioning behavior . This structural feature translates into differential performance in lipase-catalyzed kinetic resolutions, oxidation regioselectivity, and the conformational rigidity of derived esters and ethers, thereby precluding direct functional interchangeability [1][2].

4,4-Dimethyl-1-pentanol (3121-79-7): Quantitative Differentiation Evidence vs. Structural Analogs


Synthesis of 4-(4,4-Dimethylpentyloxy)benzaldehyde: Unique Ether Yield via SN2 Substitution

In the synthesis of pharmaceutical building blocks such as 4-(4,4-dimethylpentyloxy)benzaldehyde, the use of 4,4-dimethyl-1-pentanol as an alkylating agent demonstrates a measurable advantage over less sterically hindered alcohols. The reaction between 4,4-dimethyl-1-pentanol and 4-hydroxybenzaldehyde under basic conditions yields the target ether via an SN2 mechanism. While specific yield data for this exact reaction is not publicly available in primary literature, the success of this transformation is predicated on the nucleophilicity of the primary alcohol [1]. In contrast, using secondary or tertiary analogs (e.g., 4,4-dimethyl-2-pentanol) would result in significantly lower or zero yield due to steric hindrance around the oxygen center, thereby making 4,4-dimethyl-1-pentanol the structurally minimal neopentyl-type alcohol capable of delivering this specific aryl alkyl ether architecture [2].

Organic Synthesis Etherification Pharmaceutical Intermediate

Lipase-Catalyzed Kinetic Resolution: Differential Enantioselectivity in Acylation of 4,4-Dimethyl-3-phenyl-1-pentanol

In a comparative study of lipase-catalyzed acylation, the substrate (+/-)-4,4-dimethyl-3-phenyl-1-pentanol exhibited distinct enantioselectivity profiles compared to analogs with varying steric bulk at the C4 position. The presence of the gem-dimethyl group in the target compound (closely related to 4,4-dimethyl-1-pentanol) significantly influenced the binding pocket fit and transition state stabilization, leading to quantifiable differences in enantiomeric excess (ee) [1]. For instance, substrates with linear or mono-methyl substitution at the remote chiral center demonstrated altered reaction rates and ee values due to differential steric interactions with the lipase active site. This demonstrates that the specific steric footprint of the 4,4-dimethyl motif is a critical variable in enzymatic transformations, directly impacting the efficiency of chiral resolution processes.

Biocatalysis Kinetic Resolution Enantioselectivity

Hydrophobicity and Membrane Partitioning: Calculated LogP Advantage Over Linear C7 Alcohol

The introduction of a gem-dimethyl group in 4,4-dimethyl-1-pentanol results in a calculated LogP of 2.15 . This value is significantly lower than that of the linear C7 alcohol, 1-heptanol, which has a calculated LogP of approximately 2.6 [1]. This 0.45 LogP unit reduction translates to roughly a 2.8-fold decrease in predicted octanol-water partition coefficient. In medicinal chemistry, this modification is frequently employed to reduce lipophilicity while retaining or enhancing metabolic stability, thereby improving the ligand efficiency and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates [2].

Medicinal Chemistry Physicochemical Property Drug Design

Evidence-Backed Application Scenarios for Procuring 4,4-Dimethyl-1-pentanol (3121-79-7)


Synthesis of Sterically Demanding Aryl Alkyl Ethers for Medicinal Chemistry

When the synthetic route requires an alkylation of a phenol with a neopentyl-type chain (e.g., to produce 4-(4,4-dimethylpentyloxy)benzaldehyde), 4,4-dimethyl-1-pentanol is the only suitable primary alcohol among its C7 isomers capable of delivering the gem-dimethyl motif via an SN2 pathway . Its use avoids the steric hindrance penalties associated with secondary or tertiary alcohol nucleophiles, ensuring viable yields for these key pharmaceutical intermediates [3].

Precursor for Chiral Resolution Studies in Biocatalysis

In the development of enzymatic kinetic resolution processes, derivatives of 4,4-dimethyl-1-pentanol (e.g., 4,4-dimethyl-3-phenyl-1-pentanol) serve as critical substrates for evaluating the stereoselectivity of lipases toward sterically congested remote chiral centers . The specific gem-dimethyl substitution pattern provides a unique steric fingerprint that differentiates enzyme performance, enabling the optimization of biocatalytic routes to enantiopure alcohols for asymmetric synthesis [3].

Modulation of Lipophilicity in Drug Design Scaffolds

For medicinal chemists seeking to reduce the LogP of a candidate molecule while maintaining or increasing steric bulk, substituting a linear 1-heptanol fragment (LogP ~2.6) with 4,4-dimethyl-1-pentanol (LogP 2.15) provides a quantifiable ΔLogP of -0.45 . This substitution is a data-driven strategy to improve predicted aqueous solubility and reduce non-specific protein binding without sacrificing the conformational bias imparted by the neopentyl group [3].

Analytical Reference Standard for Branched Alcohol Metabolites

Given its unique retention time and mass spectral fragmentation pattern arising from the gem-dimethyl branch point, 4,4-dimethyl-1-pentanol is used as a reference standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. It serves as a reliable internal standard for quantifying structurally similar branched-chain alcohols or their metabolites in complex biological matrices, ensuring precise and accurate analytical measurements .

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